Superior SSTR3 Antagonist Potency and Subtype Selectivity vs. Other SSTR Subtypes
MK-4256 demonstrates high-affinity binding to human SSTR3 (IC50 = 0.66 nM) and exhibits remarkable selectivity over other somatostatin receptor subtypes. In human receptor binding assays, MK-4256 has IC50 values of 2362 nM for SSTR1 and 4025 nM for SSTR2, representing >3500-fold and >6000-fold selectivity, respectively [1]. For SSTR4 and SSTR5, binding IC50 values are 384 nM and 533 nM, respectively, yet functional antagonism assays reveal IC50 values >5 μM, confirming at least 5000-fold selectivity [1].
| Evidence Dimension | SSTR subtype binding affinity (human receptor binding assay) |
|---|---|
| Target Compound Data | SSTR3 IC50 = 0.66 nM |
| Comparator Or Baseline | SSTR1 IC50 = 2362 nM; SSTR2 IC50 = 4025 nM; SSTR4 IC50 = 384 nM; SSTR5 IC50 = 533 nM |
| Quantified Difference | >3500-fold selectivity over SSTR1; >6000-fold over SSTR2; >500-fold overall selectivity based on binding; >5000-fold functional selectivity over SSTR4/5 |
| Conditions | Human recombinant receptor binding assays; functional cAMP antagonism assays |
Why This Matters
High selectivity minimizes off-target effects mediated by other SSTR subtypes, ensuring that observed biological responses are attributable specifically to SSTR3 antagonism.
- [1] Guo L, Feng Z, deJesus R, Ye Z, He S, Dobbelaar PH, Bradley SA, Chicchi GG, Tsao K, Trusca D, Eiermann GJ, Feng Y, Wu M, Shao Q, Zhang B, Nargund RP, Mills SG, Howard AD, Yang L, Zhou Y. The Discovery of MK-4256, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes. ACS Med Chem Lett. 2012 May 7;3(6):484-489. View Source
